molecular formula C11H15NO2 B13666999 Methyl 4-amino-3-isopropylbenzoate

Methyl 4-amino-3-isopropylbenzoate

Cat. No.: B13666999
M. Wt: 193.24 g/mol
InChI Key: WCHJAZZGNMBGSG-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-isopropylbenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with an amino group (-NH₂) at the para position and an isopropyl group (-CH(CH₃)₂) at the meta position. Its molecular formula is C₁₁H₁₅NO₂, with a molar mass of 193.24 g/mol. The amino group confers basicity and hydrogen-bonding capacity, while the isopropyl group enhances lipophilicity and steric bulk.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-amino-3-propan-2-ylbenzoate

InChI

InChI=1S/C11H15NO2/c1-7(2)9-6-8(11(13)14-3)4-5-10(9)12/h4-7H,12H2,1-3H3

InChI Key

WCHJAZZGNMBGSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-isopropylbenzoate typically involves the esterification of 4-amino-3-isopropylbenzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of phase transfer catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-isopropylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Methyl 4-amino-3-isopropylbenzyl alcohol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 4-amino-3-isopropylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-isopropylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding interactions, while the ester group can undergo hydrolysis to release the active form of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Features
Methyl 4-amino-3-isopropylbenzoate C₁₁H₁₅NO₂ 193.24 Amino, ester, isopropyl Balanced polarity; steric hindrance
Methyl 3-aminobenzoate C₈H₉NO₂ 151.16 Amino, ester Higher solubility in polar solvents
Methyl 4-isopropylbenzoate C₁₁H₁₄O₂ 178.23 Ester, isopropyl Lipophilic; lacks amino group
Methyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate C₁₄H₂₁NO₄ 267.32 Ester, hydroxy, isopropylamino, propoxy Extended chain; higher polarity

Key Observations :

  • Amino Group Impact: The amino group in this compound increases polarity compared to non-amino analogs (e.g., Methyl 4-isopropylbenzoate), enhancing solubility in polar solvents like ethanol or water (with pH adjustment). However, steric hindrance from the isopropyl group may reduce reactivity in nucleophilic substitutions .
  • Lipophilicity: The isopropyl group increases logP (octanol-water partition coefficient) relative to Methyl 3-aminobenzoate, suggesting better membrane permeability in biological systems.

Physical and Chemical Properties

Table 1: Comparative Physicochemical Properties
Property This compound Methyl 3-aminobenzoate Sandaracopimaric Acid Methyl Ester
Boiling Point ~290°C (estimated) 265°C >300°C (decomposes)
Solubility Moderate in ethanol, DMSO High in water, ethanol Insoluble in water; soluble in hexane
Volatility (GC Retention) Moderate (shorter than diterpenes) High Long retention (non-polar GC columns)
Applications Pharmaceutical intermediates Local anesthetics Resin analysis, GC standards


Key Findings :

  • Volatility: this compound is less volatile than diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) due to its smaller size but retains moderate volatility for GC analysis .
  • Solubility: Unlike diterpene esters (lipophilic), the amino group enables partial aqueous solubility, critical for drug formulation.

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